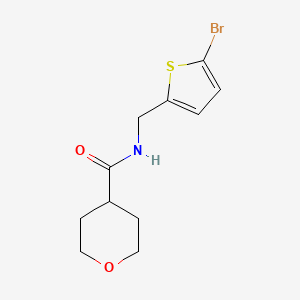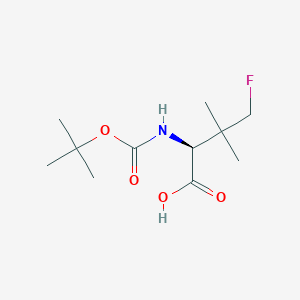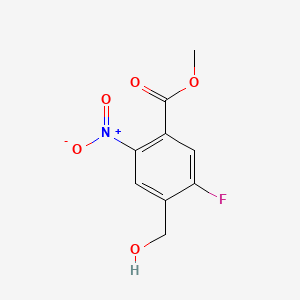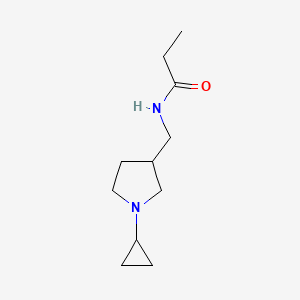
n-((1-Cyclopropylpyrrolidin-3-yl)methyl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-((1-Cyclopropylpyrrolidin-3-yl)methyl)propionamide is a chemical compound with the molecular formula C11H20N2O It is known for its unique structure, which includes a cyclopropyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-((1-Cyclopropylpyrrolidin-3-yl)methyl)propionamide typically involves the reaction of cyclopropylamine with a pyrrolidine derivative under controlled conditions. One common method includes the use of propionyl chloride as a reagent to introduce the propionamide group. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
n-((1-Cyclopropylpyrrolidin-3-yl)methyl)propionamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the propionamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
n-((1-Cyclopropylpyrrolidin-3-yl)methyl)propionamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of n-((1-Cyclopropylpyrrolidin-3-yl)methyl)propionamide involves its interaction with specific molecular targets. The cyclopropyl and pyrrolidine groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- n-((1-Cyclopropylpyrrolidin-3-yl)methyl)acetamide
- n-((1-Cyclopropylpyrrolidin-3-yl)methyl)butyramide
- n-((1-Cyclopropylpyrrolidin-3-yl)methyl)isobutyramide
Uniqueness
n-((1-Cyclopropylpyrrolidin-3-yl)methyl)propionamide is unique due to its specific combination of cyclopropyl and pyrrolidine groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H20N2O |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
N-[(1-cyclopropylpyrrolidin-3-yl)methyl]propanamide |
InChI |
InChI=1S/C11H20N2O/c1-2-11(14)12-7-9-5-6-13(8-9)10-3-4-10/h9-10H,2-8H2,1H3,(H,12,14) |
InChI Key |
HBVYPYWNGFSULQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCC1CCN(C1)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![I_a_-D-Glucopyranoside, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]ethyl](/img/structure/B14895703.png)
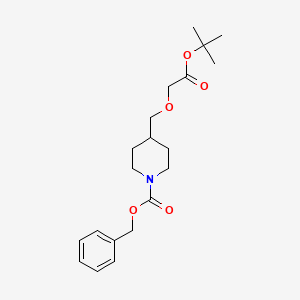
![2-[(2'-Chloro-6'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14895713.png)
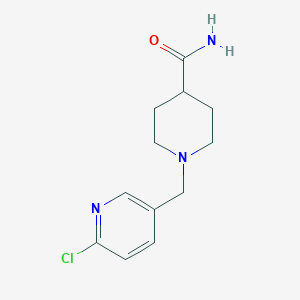
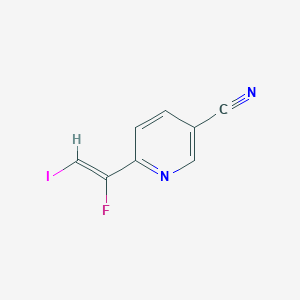
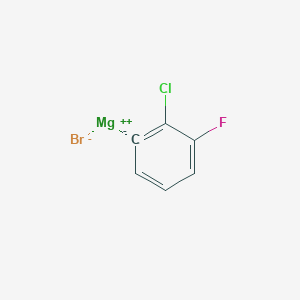
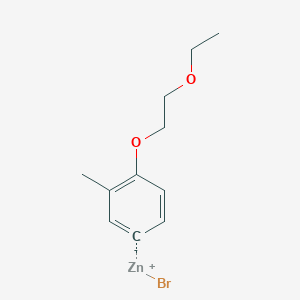
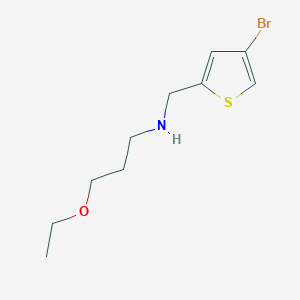
![2-[(Furan-2-ylmethoxy)methyl]phenylmagnesium bromide](/img/structure/B14895759.png)
![3-hydroxy-N-[(2S)-1-oxo-3-phenyl-1-(phenylamino)propan-2-yl]quinoxaline-1(2H)-carboxamide](/img/structure/B14895761.png)
